N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is a synthetic organic compound that features an indole moiety, an isonicotinamide group, and a methoxyethoxy side chain. Compounds containing indole structures are often of interest due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting from a suitable precursor, such as tryptamine, the indole ring is formed through cyclization reactions.
Attachment of the Isonicotinamide Group: This step involves the reaction of the indole derivative with isonicotinic acid or its derivatives under conditions that facilitate amide bond formation.
Introduction of the Methoxyethoxy Side Chain:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxindole derivatives, while substitution reactions could introduce new functional groups onto the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)isonicotinamide: Lacks the methoxyethoxy side chain.
N-(2-(1H-indol-3-yl)ethyl)-2-methoxyisonicotinamide: Contains a methoxy group instead of a methoxyethoxy group.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is unique due to the presence of the methoxyethoxy side chain, which may influence its solubility, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-10-11-25-18-12-14(6-8-20-18)19(23)21-9-7-15-13-22-17-5-3-2-4-16(15)17/h2-6,8,12-13,22H,7,9-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZHPUQUQJORMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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